molecular formula C5H13NOS B13611103 (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol

Katalognummer: B13611103
Molekulargewicht: 135.23 g/mol
InChI-Schlüssel: XLHYSTSZVFOKAP-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfanyl group attached to a three-carbon chain

Eigenschaften

Molekularformel

C5H13NOS

Molekulargewicht

135.23 g/mol

IUPAC-Name

(2S)-2-amino-3-ethylsulfanylpropan-1-ol

InChI

InChI=1S/C5H13NOS/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI-Schlüssel

XLHYSTSZVFOKAP-YFKPBYRVSA-N

Isomerische SMILES

CCSC[C@H](CO)N

Kanonische SMILES

CCSCC(CO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of (2S)-2-amino-3-chloropropan-1-ol with ethanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-amino-3-(ethylsulfanyl)propanal or (2S)-2-amino-3-(ethylsulfanyl)propanone.

    Reduction: Formation of (2S)-2-amino-3-(ethylsulfanyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism by which (2S)-2-amino-3-(ethylsulfanyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-amino-3-(methylsulfanyl)propan-1-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    (2S)-2-amino-3-(propylsulfanyl)propan-1-ol: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

    (2S)-2-amino-3-(ethylsulfanyl)butan-1-ol: Similar structure but with an additional carbon in the main chain.

Uniqueness

(2S)-2-amino-3-(ethylsulfanyl)propan-1-ol is unique due to the specific combination of functional groups and the chiral center, which imparts distinct chemical and biological properties. Its ethylsulfanyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with molecular targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.